Mmae-smcc

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C58H89N7O14S |

|---|---|

Molecular Weight |

1140.4 g/mol |

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 4-[[3-[3-[[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-methylamino]-3-oxopropyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]methyl]cyclohexane-1-carboxylate |

InChI |

InChI=1S/C58H89N7O14S/c1-13-35(6)51(42(77-11)30-47(69)63-28-17-20-41(63)53(78-12)36(7)54(72)59-37(8)52(71)39-18-15-14-16-19-39)62(10)57(75)49(33(2)3)60-55(73)50(34(4)5)61(9)44(66)27-29-80-43-31-48(70)64(56(43)74)32-38-21-23-40(24-22-38)58(76)79-65-45(67)25-26-46(65)68/h14-16,18-19,33-38,40-43,49-53,71H,13,17,20-32H2,1-12H3,(H,59,72)(H,60,73)/t35-,36+,37+,38?,40?,41-,42+,43?,49-,50-,51-,52+,53+/m0/s1 |

InChI Key |

KPJLIFRLZIUVFO-AREODUGYSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)CCSC3CC(=O)N(C3=O)CC4CCC(CC4)C(=O)ON5C(=O)CCC5=O |

Canonical SMILES |

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)CCSC3CC(=O)N(C3=O)CC4CCC(CC4)C(=O)ON5C(=O)CCC5=O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to MMAE-SMCC: Structure, Properties, and Application in Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Monomethyl Auristatin E (MMAE) conjugated to the Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker. This combination is a cornerstone in the development of Antibody-Drug Conjugates (ADCs), enabling the targeted delivery of the highly potent cytotoxic agent MMAE to cancer cells. This document details the chemical structures, physicochemical properties, and relevant experimental protocols for the synthesis and characterization of MMAE-SMCC and its subsequent conjugation to monoclonal antibodies.

Core Components: Structure and Chemical Properties

The this compound drug-linker is comprised of two key molecules: the cytotoxic payload, MMAE, and the heterobifunctional crosslinker, SMCC.

Monomethyl Auristatin E (MMAE)

MMAE is a synthetic analogue of the natural product dolastatin 10, a potent antimitotic agent.[1] Due to its high cytotoxicity, it is unsuitable for use as a standalone chemotherapeutic agent but is highly effective as a payload in ADCs.[1][2] MMAE is 100 to 1000 times more potent than doxorubicin.[1] It is a peptide derivative that functions by inhibiting tubulin polymerization, a critical process for cell division.[1][3]

SMCC Linker

Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) is a non-cleavable, heterobifunctional crosslinker.[4][5] It contains two distinct reactive groups: an N-hydroxysuccinimide (NHS) ester and a maleimide.[5][6] The NHS ester reacts with primary amines (like the N-terminal amine of MMAE or lysine residues on antibodies) to form stable amide bonds, while the maleimide group reacts with sulfhydryl (thiol) groups (typically from cysteine residues on antibodies) to form stable thioether bonds.[5][7] The cyclohexane ring in the SMCC spacer arm enhances the stability of the maleimide group against hydrolysis compared to linkers without this feature.[7][8]

This compound Conjugate

The this compound conjugate is formed by the reaction between the primary N-terminal amine of MMAE and the NHS ester of the SMCC linker. This creates a stable amide bond, resulting in a maleimide-activated MMAE derivative ready for conjugation to a thiol-containing molecule, such as a reduced antibody.

Quantitative Data

The following tables summarize the key quantitative properties of MMAE, SMCC, and the resulting this compound conjugate.

Table 1: Physicochemical Properties of Monomethyl Auristatin E (MMAE)

| Property | Value | Reference(s) |

| Chemical Formula | C₃₉H₆₇N₅O₇ | [1][2] |

| Molecular Weight | 717.98 g/mol | [1] |

| CAS Number | 474645-27-7 | [1] |

| Solubility | Soluble in DMSO (up to 20 mM) | [1] |

| Mechanism of Action | Tubulin Polymerization Inhibitor | [1][3] |

Table 2: Physicochemical Properties of SMCC Linker

| Property | Value | Reference(s) |

| Chemical Formula | C₁₆H₁₈N₂O₆ | [5][9] |

| Molecular Weight | 334.32 g/mol | [5][7] |

| CAS Number | 64987-85-5 | [5][9] |

| Purity | >95% / 98% | [5][9] |

| Solubility | Soluble in DMSO, DMF, THF, Acetonitrile. Not directly water-soluble. | [5][7] |

| Reactive Groups | N-hydroxysuccinimide (NHS) ester, Maleimide | [5] |

Table 3: Physicochemical Properties of this compound Conjugate

| Property | Value | Reference(s) |

| Chemical Formula | C₅₈H₈₉N₇O₁₄S (post-conjugation to a thiol) | This is a representative formula. |

| Molecular Weight | ~1052.3 g/mol (MMAE + SMCC portion) | Derived from component MWs. |

| Solubility | Soluble in DMSO (220 mg/mL) | [10] |

| Storage | Store at -20°C. Unstable in solution; prepare freshly. | [10] |

Core Diagrams

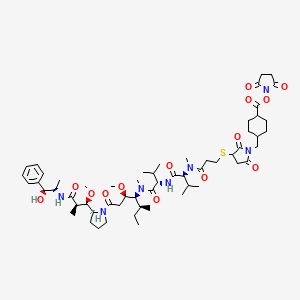

This compound Structure

The diagram below illustrates the chemical structure formed by the covalent linkage of MMAE and the SMCC crosslinker.

References

- 1. adcreview.com [adcreview.com]

- 2. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]

- 3. Monomethylauristatin E | C39H67N5O7 | CID 11542188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. SMCC - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 6. nbinno.com [nbinno.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. genelink.com [genelink.com]

- 9. SMCC, 64987-85-5 | BroadPharm [broadpharm.com]

- 10. glpbio.com [glpbio.com]

The Role of the SMCC Linker in Antibody-Drug Conjugates: A Technical Guide

Executive Summary: Antibody-Drug Conjugates (ADCs) represent a cornerstone of targeted cancer therapy, combining the specificity of monoclonal antibodies with the potency of cytotoxic agents. The linker, which connects these two components, is a critical determinant of an ADC's overall efficacy, stability, and safety profile. Among the various linker technologies, Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) is a prototypical non-cleavable linker. Its robust, stable design ensures that the cytotoxic payload remains firmly attached to the antibody in systemic circulation, minimizing off-target toxicity. Drug release from an SMCC-based ADC is a finely orchestrated process, occurring only after the ADC has been internalized by the target cancer cell and the antibody component has been completely degraded within the lysosome. This mechanism provides a high degree of stability and a favorable safety profile, as exemplified by the clinically successful ADC, ado-trastuzumab emtansine (Kadcyla®). This technical guide provides an in-depth exploration of the SMCC linker, its conjugation chemistry, mechanism of action, and impact on ADC performance, supplemented with quantitative data and detailed experimental protocols for researchers in the field.

The SMCC Linker: A Detailed Overview

The SMCC linker is a heterobifunctional crosslinker, meaning it possesses two different reactive groups that allow for the sequential conjugation of an antibody to a cytotoxic payload.[1] Its enduring popularity in ADC development stems from the high stability of the bonds it forms.

Chemical Structure and Properties

SMCC, or Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate, is characterized by three key chemical motifs:

-

N-hydroxysuccinimide (NHS) Ester: An amine-reactive group that efficiently forms stable amide bonds with primary amines, such as the epsilon-amino group of lysine residues on the surface of an antibody.

-

Maleimide: A thiol-reactive group that forms a highly stable thioether bond with sulfhydryl groups present on the cytotoxic payload.

-

Cyclohexane Ring: A rigid, non-aromatic spacer that provides structural stability and maintains a defined distance between the antibody and the payload.[2][3]

This structure makes SMCC a non-cleavable linker, as it lacks specific cleavage sites for enzymes or physiological conditions like low pH.[4][5]

Mechanism of Conjugation

The conjugation of a payload to an antibody using the SMCC linker is a precise, two-step process that leverages its heterobifunctional nature. This sequential approach prevents self-conjugation and ensures a controlled reaction.

Step 1: Antibody Modification: The NHS ester of SMCC is reacted with the monoclonal antibody. It forms a stable amide bond with the primary amine of a lysine residue, attaching the linker to the antibody and presenting a reactive maleimide group.

Step 2: Payload Attachment: The thiol-containing cytotoxic payload (e.g., DM1) is then added to the maleimide-activated antibody. The maleimide group reacts specifically with the payload's sulfhydryl group to form a stable thioether bond, completing the ADC construct.[2]

Mechanism of Action of SMCC-based ADCs

The efficacy of an SMCC-linked ADC is entirely dependent on its ability to be internalized by the target cell and processed through the endosomal-lysosomal pathway.[6][7]

-

Binding and Internalization: The ADC circulates in the bloodstream until the antibody component recognizes and binds to its specific target antigen on the surface of a cancer cell.[2]

-

Endocytosis: Upon binding, the cell internalizes the entire ADC-antigen complex through receptor-mediated endocytosis.[2][6]

-

Lysosomal Trafficking: The complex is trafficked from early endosomes to late endosomes and finally fuses with lysosomes.[8]

-

Antibody Degradation & Payload Release: Inside the highly acidic and enzyme-rich environment of the lysosome, proteases completely degrade the antibody backbone.[2][9] This degradation liberates the cytotoxic payload, which remains attached to the linker and the lysine residue it was conjugated to (e.g., Lysine-SMCC-DM1). This is the active metabolite.[10]

-

Cytotoxic Action: The active metabolite then acts on its intracellular target (e.g., tubulin for DM1), leading to cell cycle arrest and apoptosis.[11][12]

The Absence of the Bystander Effect

A key characteristic of ADCs with non-cleavable linkers like SMCC is the lack of a "bystander effect."[1] The released active metabolite (Lysine-SMCC-Payload) is typically charged and membrane-impermeable.[1][13] Consequently, it cannot diffuse out of the target cell to kill adjacent, antigen-negative tumor cells. This contrasts with many cleavable linkers, which release uncharged, membrane-permeable payloads that can induce bystander killing.[14][] While this enhances safety and target specificity, it makes SMCC-based ADCs less effective in tumors with heterogeneous antigen expression.

Impact of SMCC on ADC Performance

The choice of the SMCC linker profoundly influences the pharmacokinetic, efficacy, and safety profiles of an ADC.

-

Pharmacokinetics and Stability: The primary advantage of the SMCC linker is its exceptional stability in plasma. The robust amide and thioether bonds prevent premature release of the cytotoxic payload during circulation, which is critical for ensuring the ADC reaches the tumor intact and for minimizing systemic toxicity.[9] This stability contributes to a longer ADC half-life.

-

Efficacy: The efficacy of SMCC-linked ADCs is tightly coupled to the biological processes of the target cell, requiring high antigen expression, efficient internalization, and effective lysosomal degradation.

-

Safety and Toxicity: By preventing premature payload release, SMCC linkers generally lead to a more favorable safety profile compared to less stable, cleavable linkers.[9] This reduces the risk of off-target toxicities in healthy, rapidly dividing tissues like bone marrow.

Quantitative Performance Data

The performance of ADCs is measured using several quantitative metrics. The tables below summarize representative data for the SMCC-based ADC ado-trastuzumab emtansine (T-DM1) and provide a conceptual comparison with cleavable linker ADCs.

Table 1: Pharmacokinetic Parameters of Ado-Trastuzumab Emtansine (T-DM1)

| Parameter | Value (Mean ± SD) | Note |

|---|---|---|

| Cmax (Cycle 1) | 74.4 ± 10.1 µg/mL | Maximum concentration after first dose (3.6 mg/kg).[16] |

| Ctrough (Cycle 1) | 1.34 ± 0.802 µg/mL | Trough concentration before second dose.[16] |

| AUCinf (Cycle 1) | 338 ± 69.5 µg*day/mL | Total drug exposure after the first dose.[16] |

| Elimination Half-life | ~4 days | Reflects the high stability of the conjugate.[17] |

Table 2: Comparative In Vitro Cytotoxicity (IC50)

| ADC Type | Linker/Payload | Target Cell Line | IC50 Value | Reference |

|---|---|---|---|---|

| T-DM1 | SMCC-DM1 | HER2+ Breast Cancer | ~33 pmol/L | [18] |

| Cleavable ADC | β-galactosidase-MMAE | HER2+ Breast Cancer | ~8.8 pmol/L | [18] |

| Note: This table illustrates that different linker-payload combinations result in different potencies. Direct comparison is complex due to the different payloads (DM1 vs. MMAE). |

Table 3: Conceptual Comparison of In Vivo Performance

| Feature | SMCC (Non-cleavable) | Typical Cleavable Linker |

|---|---|---|

| Tumor Growth Inhibition | Strong in high-antigen, homogenous tumors.[19] | Potentially stronger in heterogeneous tumors due to bystander effect.[20][21] |

| Off-Target Toxicity | Generally lower due to high plasma stability.[9] | Can be higher due to potential for premature payload release.[3] |

| Therapeutic Window | Often wider due to improved safety profile. | Can be narrower if off-target toxicity is significant. |

Key Experimental Protocols

Accurate characterization of ADCs is essential for development. The following are generalized protocols for key analytical procedures involving SMCC-linked ADCs.

Protocol for Two-Step Antibody-Payload Conjugation via SMCC

This protocol outlines the standard procedure for conjugating a thiol-containing payload to an antibody via lysine residues.

-

Materials:

-

Monoclonal antibody (mAb) in a non-amine-containing buffer (e.g., PBS, pH 7.2-7.5).

-

SMCC crosslinker.

-

Anhydrous DMSO or DMF.

-

Thiol-containing cytotoxic payload.

-

Desalting columns (e.g., Sephadex G-25).

-

Conjugation Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.4.

-

-

Procedure:

-

SMCC Activation: Allow the SMCC vial to equilibrate to room temperature. Prepare a fresh stock solution (e.g., 10-50 mM) in anhydrous DMSO or DMF.[22]

-

Antibody Activation: Add a 10- to 20-fold molar excess of the SMCC solution to the antibody solution.[22]

-

Incubation (Step 1): Incubate for 30-60 minutes at room temperature or 2-4 hours at 4°C with gentle mixing.[23]

-

Purification: Remove excess, unreacted SMCC using a desalting column equilibrated with Conjugation Buffer. Collect the protein fractions containing the maleimide-activated antibody.[22]

-

Payload Conjugation: Immediately add the thiol-containing payload to the purified, activated antibody. A typical molar ratio is 1.5-5 moles of payload per mole of maleimide groups on the antibody.

-

Incubation (Step 2): Incubate for 2-4 hours at room temperature or overnight at 4°C, protected from light.[24]

-

Quenching: Add an excess of a quenching agent like N-acetyl cysteine to cap any unreacted maleimide groups.

-

Final Purification: Purify the final ADC product from excess payload and quenching agent using a desalting column, tangential flow filtration, or size-exclusion chromatography.

-

Protocol for Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC

Hydrophobic Interaction Chromatography (HIC) is the gold standard for determining the average DAR and the distribution of drug-loaded species for ADCs.[25][26]

-

Materials & Equipment:

-

HPLC system with a UV detector.

-

HIC column (e.g., TSKgel Butyl-NPR, Agilent AdvanceBio HIC).

-

Mobile Phase A: High salt buffer (e.g., 25 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0).[25]

-

Mobile Phase B: Low salt buffer, often containing an organic modifier (e.g., 25 mM Sodium Phosphate, 20% Isopropanol, pH 7.0).[25]

-

-

Procedure:

-

Sample Preparation: Dilute the ADC sample to an appropriate concentration (e.g., 1-2 mg/mL) in Mobile Phase A.

-

Chromatography:

-

Equilibrate the HIC column with Mobile Phase A.

-

Inject the ADC sample.

-

Elute the bound ADC using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 minutes.

-

Monitor absorbance at 280 nm.

-

-

Data Analysis:

-

The resulting chromatogram will show a series of peaks. The earliest eluting peak corresponds to the unconjugated antibody (DAR=0). Subsequent peaks correspond to species with increasing numbers of conjugated drugs (DAR=2, DAR=4, etc.), which are more hydrophobic and elute later.[27]

-

Integrate the area of each peak (Aᵢ).

-

Calculate the weighted average DAR using the formula: DAR_avg = Σ(Aᵢ * DARᵢ) / ΣAᵢ where Aᵢ is the area of the peak for a given drug load and DARᵢ is the number of drugs for that peak (0, 2, 4, etc.).[26]

-

-

Protocol for In Vitro Plasma Stability Assay

This assay assesses the stability of the ADC in plasma by measuring drug deconjugation over time.[28][29]

-

Materials & Equipment:

-

Procedure:

-

Incubation: Spike the ADC into plasma at a defined concentration. Incubate the mixture at 37°C.

-

Time Points: Aliquot samples at various time points (e.g., 0, 24, 48, 96, 168 hours).[30] Immediately freeze samples at -80°C to stop any reaction.

-

Sample Processing (Two common methods):

-

Intact ADC Analysis: Use immunoaffinity capture to isolate the ADC from the plasma matrix. Elute the captured ADC and analyze by LC-MS to determine the change in average DAR over time.[32]

-

Free Payload Analysis: Precipitate plasma proteins using cold acetonitrile. Centrifuge to pellet the proteins and collect the supernatant. Analyze the supernatant by LC-MS/MS to quantify the amount of free payload that has been released from the ADC.[31]

-

-

Data Analysis: Plot the average DAR or the percentage of released payload against time to determine the stability profile and calculate the in vitro half-life of the conjugate.

-

Conclusion

The SMCC linker represents a robust and highly validated technology in the field of antibody-drug conjugates. Its non-cleavable nature provides exceptional plasma stability, which translates to an improved safety profile and predictable pharmacokinetics. While its mechanism of action precludes a bystander effect, making it most suitable for tumors with high and homogenous antigen expression, its clinical success has cemented its role as a foundational tool in ADC design. For researchers and drug developers, a thorough understanding of SMCC's chemistry, mechanism, and analytical characterization is essential for harnessing its full potential in creating the next generation of targeted cancer therapies.

References

- 1. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 2. What is the mechanism of action of ADO-Trastuzumab Emtansine? [synapse.patsnap.com]

- 3. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]

- 4. oncologynewscentral.com [oncologynewscentral.com]

- 5. researchgate.net [researchgate.net]

- 6. Intracellular trafficking of new anticancer therapeutics: antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Impact of Endocytosis Mechanisms for the Receptors Targeted by the Currently Approved Antibody-Drug Conjugates (ADCs)—A Necessity for Future ADC Research and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]

- 10. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]

- 11. researchgate.net [researchgate.net]

- 12. Trastuzumab emtansine - Wikipedia [en.wikipedia.org]

- 13. njbio.com [njbio.com]

- 14. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]

- 16. Pharmacokinetics of trastuzumab emtansine (T-DM1) as a single agent or in combination with pertuzumab in HER2-positive breast cancer patients with recurrent or locally advanced metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. m.youtube.com [m.youtube.com]

- 18. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. In Vivo Tumor Growth Inhibition and Antiangiogenic Effect of Cyclic NGR Peptide-Daunorubicin Conjugates Developed for Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Effectiveness of Antibody-Drug Conjugate (ADC): Results of In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 22. proteochem.com [proteochem.com]

- 23. documents.thermofisher.com [documents.thermofisher.com]

- 24. interchim.fr [interchim.fr]

- 25. chromatographyonline.com [chromatographyonline.com]

- 26. agilent.com [agilent.com]

- 27. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]

- 28. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]

- 29. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]

- 30. Improved translation of stability for conjugated antibodies using an in vitro whole blood assay - PMC [pmc.ncbi.nlm.nih.gov]

- 31. pubs.acs.org [pubs.acs.org]

- 32. ADC Plasma Stability Assay [iqbiosciences.com]

The Core Mechanism of Monomethyl Auristatin E (MMAE) as a Cytotoxic Payload in Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the cellular and molecular mechanisms of Monomethyl Auristatin E (MMAE), a highly potent synthetic antineoplastic agent and a cornerstone payload in the development of Antibody-Drug Conjugates (ADCs). We will dissect its journey from ADC internalization to the induction of cell death, supported by quantitative data, detailed experimental protocols, and visual diagrams of key pathways.

Introduction: The "Magic Bullet" Concept and the Role of MMAE

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted cancer therapies, designed to deliver highly cytotoxic agents directly to tumor cells while minimizing exposure to healthy tissues.[1][2] This "magic bullet" approach relies on three core components: a monoclonal antibody that selectively binds to a tumor-associated antigen, a stable linker, and a potent cytotoxic payload.[1][2]

Monomethyl Auristatin E (MMAE) has emerged as one of the most successful and widely used payloads in ADC development.[1][3] It is a synthetic analogue of dolastatin 10, a natural antimitotic agent isolated from the sea hare Dolabella auricularia.[1][4] Due to its extreme potency—up to 1000 times more effective than traditional chemotherapeutics like doxorubicin—MMAE is too toxic to be administered as a standalone drug.[5][] However, when conjugated to an antibody, its cytotoxic power can be precisely unleashed within cancer cells, making it a critical component in several FDA-approved ADCs.[1][]

General Mechanism of Action: From Cell Surface to Cytosol

The therapeutic action of an MMAE-based ADC is a multi-step process that begins with specific targeting and culminates in the release of the active payload inside the cancer cell.

-

Binding and Internalization: The ADC circulates in the bloodstream until the monoclonal antibody component recognizes and binds to its specific target antigen on the surface of a cancer cell.[1]

-

Endocytosis: Upon binding, the cell internalizes the entire ADC-antigen complex through a process called receptor-mediated endocytosis.[1][7]

-

Lysosomal Trafficking: The internalized vesicle, or endosome, traffics to and fuses with a lysosome.[1][8][9] The acidic environment and proteolytic enzymes within the lysosome are crucial for the next step.

-

Payload Release: Inside the lysosome, the linker connecting MMAE to the antibody is cleaved. For ADCs utilizing a valine-citrulline (vc) linker, this cleavage is typically performed by lysosomal proteases like cathepsin B.[4][]

-

Cytosolic Diffusion: Once liberated, the free MMAE, being a membrane-permeable molecule, diffuses out of the lysosome and into the cell's cytosol, where it can engage its intracellular target.[1][7]

Intracellular Payload Mechanism: Disruption of Microtubules and Induction of Apoptosis

Once in the cytosol, free MMAE exerts its potent cytotoxic effects primarily by disrupting the microtubule network, a critical component of the cell's cytoskeleton.

-

Tubulin Inhibition: MMAE binds to tubulin, the protein subunit that polymerizes to form microtubules.[4][10] This binding prevents the polymerization process, effectively halting the assembly and extension of microtubules.[5][11]

-

Cell Cycle Arrest: Microtubules are essential for forming the mitotic spindle, the structure that segregates chromosomes during cell division (mitosis). By disrupting microtubule dynamics, MMAE causes cells to arrest in the G2/M phase of the cell cycle, preventing them from completing mitosis.[1][12]

-

Induction of Apoptosis: Prolonged mitotic arrest triggers a form of programmed cell death known as apoptosis, often referred to as "mitotic catastrophe".[13] This process is characterized by the activation of a cascade of enzymes called caspases (e.g., caspase-3, caspase-9) and the cleavage of key cellular proteins like poly ADP-ribose polymerase (PARP).[14][15]

-

Bystander Effect: Because MMAE is cell-permeable, it can diffuse out of the targeted cancer cell and kill neighboring, antigen-negative cancer cells.[1][7] This "bystander effect" is a significant advantage, as it can help eradicate heterogeneous tumors where not all cells express the target antigen.[16]

-

Immunogenic Cell Death (ICD): Recent studies suggest that MMAE can also induce immunogenic cell death. This process involves the release of signals from dying cancer cells that attract and activate immune cells, potentially stimulating a broader anti-tumor immune response.[3]

Quantitative Data: Cytotoxicity of MMAE in Cancer Cell Lines

The potency of MMAE is quantified by its half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50), which represents the concentration of the drug required to inhibit the growth of 50% of the cells. The IC50 of free MMAE is typically in the low nanomolar to picomolar range across a variety of cancer cell lines.

| Cell Line | Cancer Type | IC50 / EC50 Value (nM) | Citation(s) |

| PC-3 | Prostate Cancer | ~2 | [5] |

| C4-2B | Prostate Cancer | ~2 | [5] |

| MDA-MB-468 | Breast Cancer | Lower than MDA-MB-453 | [17] |

| MDA-MB-453 | Breast Cancer | Sensitive to MMAE | [17] |

| SKBR3 | Breast Cancer | 3.27 ± 0.42 | [18] |

| HEK293 | Kidney (Embryonic) | 4.24 ± 0.37 | [18] |

| L-82 | Anaplastic Large Cell Lymphoma | Varies by ADC construct | [16][19] |

| HCT-116 | Colon Cancer | High picomolar to low nanomolar | [13] |

| PANC-1 | Pancreatic Cancer | High picomolar to low nanomolar | [13] |

| HepG2, Hep3B2 | Liver Cancer | Sensitive to MMAE | [20] |

| OVCAR3 | Ovarian Cancer | Sensitive to MMAE | [20] |

| KM-H2 | Hodgkin Lymphoma | Sensitive to MMAE | [20] |

| N87 | Gastric Cancer | Sensitive to MMAE | [20] |

Note: IC50 values can vary based on experimental conditions, such as incubation time and assay method.

Experimental Protocols

The following are generalized protocols for key assays used to characterize the effects of MMAE on cancer cell lines.

Cytotoxicity Assay (e.g., MTT Assay)

This assay measures the metabolic activity of cells, which correlates with cell viability, to determine the cytotoxic effect of a compound.[21][22][23]

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

96-well flat-bottom plates

-

MMAE stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Multi-channel pipette

-

Plate reader (absorbance at 570 nm)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate overnight (37°C, 5% CO2) to allow for cell attachment.[22][24]

-

Treatment: Prepare serial dilutions of MMAE in culture medium. Remove the old medium from the plate and add 100 µL of the MMAE dilutions to the appropriate wells. Include "vehicle control" (medium with DMSO) and "untreated control" wells.

-

Incubation: Incubate the plate for a specified period (e.g., 48, 72, or 96 hours) at 37°C, 5% CO2.[22]

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to a purple formazan precipitate.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Incubate overnight in the dark at 37°C.[24]

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the MMAE concentration and use non-linear regression to determine the IC50 value.

Cell Cycle Analysis

This protocol uses propidium iodide (PI), a fluorescent dye that binds to DNA, to determine the distribution of cells in different phases of the cell cycle via flow cytometry.

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of MMAE (and a vehicle control) for a specified time (e.g., 24 hours).[5][13]

-

Harvesting: Collect both adherent and floating cells. Centrifuge to pellet the cells.

-

Fixation: Wash the cell pellet with cold PBS, then resuspend in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix overnight at -20°C.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing PI and RNase A (to degrade RNA and ensure only DNA is stained).

-

Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for quantification of cells in the G1, S, and G2/M phases.[25] An accumulation of cells in the G2/M peak is indicative of MMAE's mechanism of action.[5]

Apoptosis Assay

Apoptosis can be detected using several methods, including Annexin V/PI staining by flow cytometry and Western blotting for apoptosis markers.

A. Annexin V/PI Staining by Flow Cytometry:

-

Treatment and Harvesting: Treat and harvest cells as described for cell cycle analysis.[14]

-

Staining: Wash cells with cold PBS and resuspend in Annexin V Binding Buffer. Add Annexin V-FITC and PI to the cells and incubate in the dark for 15 minutes at room temperature.

-

Analysis: Analyze the cells immediately by flow cytometry.

-

Live cells: Annexin V-negative, PI-negative.

-

Early apoptotic cells: Annexin V-positive, PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

-

B. Western Blot for Cleaved Caspase-3 and PARP:

-

Treatment and Lysis: Treat cells with MMAE for various time points (e.g., 24, 48, 72 hours).[15] Lyse the cells in RIPA buffer to extract total protein.

-

Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies specific for cleaved caspase-3 and cleaved PARP. Use an antibody for a housekeeping protein (e.g., β-actin) as a loading control.[14]

-

Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. An increase in the cleaved forms of caspase-3 and PARP confirms the induction of apoptosis.[14][15]

Conclusion

Monomethyl Auristatin E is a highly effective cytotoxic payload that forms the backbone of numerous successful Antibody-Drug Conjugates. Its mechanism of action is well-defined, involving a precise, multi-step process of ADC internalization, lysosomal cleavage, and cytosolic release. Once free, MMAE potently disrupts microtubule dynamics, leading to G2/M cell cycle arrest and the induction of apoptosis. This robust and multifaceted mechanism, which also includes a valuable bystander effect, underscores the critical role of MMAE in advancing the field of targeted cancer therapy. A thorough understanding of these pathways and the experimental methods used to probe them is essential for the continued development and optimization of next-generation ADCs.

References

- 1. MMAE – The Beloved Toxin of ADCs - DIMA Biotechnology [dimabio.com]

- 2. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Lysosomal P-gp-MDR1 Confers Drug Resistance of Brentuximab Vedotin and Its Cytotoxic Payload Monomethyl Auristatin E in Tumor Cells [frontiersin.org]

- 9. Lysosomal P-gp-MDR1 Confers Drug Resistance of Brentuximab Vedotin and Its Cytotoxic Payload Monomethyl Auristatin E in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Microtubule and tubulin binding and regulation of microtubule dynamics by the antibody drug conjugate (ADC) payload, monomethyl auristatin E (MMAE): Mechanistic insights into MMAE ADC peripheral neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]

- 12. Non-Hodgkin Lymphoma (NHL) Medication: Cytotoxic agents, Antineoplastic Agents, Histone Deacetylase Inhibitors, Antineoplastics, PI3K Inhibitors, Monoclonal Antibodies, Antineoplastic Agents, Proteasome Inhibitors, Antineoplastic Agents, mTOR Kinase Inhibitors, Antineoplastics, Angiogenesis Inhibitor, PD-1/PD-L1 Inhibitors, CAR T-cell Therapy, Antineoplastics, Anti-CD19 Monoclonal Antibodies, Colony-Stimulating Factor Growth Factors, Immunomodulators, Corticosteroids, Antineoplastics, Other, Antineoplastics, Anti-CD30 Monoclonal Antibodies [emedicine.medscape.com]

- 13. Monomethyl Auristatin E Phosphate Inhibits Human Prostate Cancer Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Activating Autophagy Enhanced the Antitumor Effect of Antibody Drug Conjugates Rituximab-Monomethyl Auristatin E [frontiersin.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. applications.emro.who.int [applications.emro.who.int]

- 18. researchgate.net [researchgate.net]

- 19. aacrjournals.org [aacrjournals.org]

- 20. researchgate.net [researchgate.net]

- 21. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]

- 22. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

- 25. researchgate.net [researchgate.net]

An In-depth Technical Guide to Auristatin-Based Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of auristatin-based antibody-drug conjugates (ADCs), a prominent class of targeted cancer therapeutics. It delves into their core components, mechanism of action, key derivatives, and the experimental methodologies used in their development and characterization.

Introduction to Auristatin-Based ADCs

Auristatins are highly potent synthetic analogs of the natural product dolastatin 10, originally isolated from the sea hare Dolabella auricularia.[1][2] These antimitotic agents are too toxic to be used as standalone chemotherapeutic drugs but are ideal as payloads for ADCs.[3] By attaching auristatins to monoclonal antibodies (mAbs) that target tumor-specific antigens, their cytotoxic power can be precisely delivered to cancer cells, minimizing systemic toxicity.[1]

The general structure of an auristatin-based ADC consists of three key components:

-

A monoclonal antibody (mAb): Provides specificity by binding to a target antigen predominantly expressed on the surface of cancer cells.

-

A cytotoxic auristatin payload: Induces cell death upon internalization into the target cell.

-

A linker: Covalently connects the antibody to the payload, designed to be stable in circulation and release the payload under specific conditions within the target cell.

Auristatin-based ADCs have demonstrated significant clinical success, with several approved drugs and many more in clinical trials for the treatment of various hematological and solid tumors.[3][4]

Mechanism of Action

The primary mechanism of action of auristatins is the disruption of the microtubule network within cancer cells.[3] This leads to cell cycle arrest and subsequent apoptosis. Furthermore, auristatin-based ADCs can induce immunogenic cell death (ICD), which can stimulate an anti-tumor immune response.[5]

Microtubule Disruption and Apoptosis

Upon binding to the target antigen on the cancer cell surface, the ADC is internalized, typically through receptor-mediated endocytosis. The ADC is then trafficked to the lysosomes, where the linker is cleaved, releasing the active auristatin payload into the cytoplasm.[1]

The released auristatin binds to tubulin, the protein subunit of microtubules, and inhibits its polymerization. This disruption of microtubule dynamics leads to the collapse of the mitotic spindle, arresting the cell in the G2/M phase of the cell cycle and ultimately triggering apoptosis.[3]

Immunogenic Cell Death (ICD)

Beyond direct cytotoxicity, auristatin-based ADCs can induce a form of cancer cell death that stimulates the immune system, known as immunogenic cell death (ICD).[5] This process is characterized by the release of damage-associated molecular patterns (DAMPs), which act as "danger signals" to recruit and activate immune cells.[5][6]

Key DAMPs released during auristatin-induced ICD include:

-

Calreticulin (CRT) exposure: Translocation of CRT to the cell surface acts as an "eat me" signal for dendritic cells (DCs).[5][6]

-

ATP secretion: Extracellular ATP acts as a "find me" signal, attracting immune cells to the tumor microenvironment.[5][6]

-

High-mobility group box 1 (HMGB1) release: HMGB1 is a nuclear protein that, when released, can promote DC maturation and T-cell responses.[6]

The induction of ICD by auristatin-based ADCs suggests a dual mechanism of action, combining direct tumor cell killing with the potential for a durable anti-tumor immune response.

Core Components of Auristatin-Based ADCs

Auristatin Payloads: MMAE and MMAF

The two most widely used auristatin derivatives in ADC development are monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF).[4]

-

Monomethyl Auristatin E (MMAE): MMAE is a highly potent, membrane-permeable auristatin derivative.[7] Its ability to cross cell membranes allows for a "bystander effect," where the payload released from a target cell can diffuse and kill neighboring antigen-negative cancer cells.[7]

-

Monomethyl Auristatin F (MMAF): MMAF is a less potent, membrane-impermeable derivative due to a charged C-terminal phenylalanine.[7] This limits its bystander killing potential but can lead to a more favorable safety profile in some contexts.[3]

| Feature | Monomethyl Auristatin E (MMAE) | Monomethyl Auristatin F (MMAF) |

| Structure | N-terminal monomethylated pentapeptide | N-terminal monomethylated pentapeptide with a C-terminal phenylalanine |

| Potency | High (pM to low nM IC50)[1] | Moderate (nM IC50)[7] |

| Membrane Permeability | High[7] | Low[7] |

| Bystander Effect | Yes[7] | Limited to no[7] |

| Common Linker Type | Cleavable (e.g., vc-linker) | Cleavable or non-cleavable |

Linker Technologies

The linker plays a critical role in the efficacy and safety of an ADC. It must be stable in the systemic circulation to prevent premature release of the payload and efficiently release the active drug inside the target cell.

-

Cleavable Linkers: These linkers are designed to be cleaved by specific enzymes, such as cathepsin B, which are abundant in the lysosomal compartment of cancer cells.[1] A widely used cleavable linker is the valine-citrulline (vc) dipeptide linker.[1]

-

Non-Cleavable Linkers: These linkers rely on the complete degradation of the antibody backbone within the lysosome to release the payload.

The choice of linker is often dictated by the properties of the payload. For instance, the membrane-permeable MMAE is typically paired with a cleavable linker to enable the bystander effect.

Quantitative Data

In Vitro Cytotoxicity

The in vitro potency of auristatin-based ADCs is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

| ADC (Target) | Payload | Cell Line | Cancer Type | IC50 (ng/mL) |

| Brentuximab vedotin (CD30) | MMAE | Hodgkin lymphoma cells | Hodgkin Lymphoma | < 10[8] |

| HB22.7-vcMMAE (CD22) | MMAE | DoHH2 | Non-Hodgkin Lymphoma | 20-284[9] |

| HB22.7-vcMMAE (CD22) | MMAE | Granta 519 | Non-Hodgkin Lymphoma | 20-284[9] |

| L49-vcMMAF (p97) | MMAF | IGR37 | Melanoma | 1-26 |

| L49-vcMMAF (p97) | MMAF | SK-MEL-5 | Melanoma | 1-26 |

Note: IC50 values can vary significantly depending on the experimental conditions, including cell line, incubation time, and assay method.

Pharmacokinetics of Approved Auristatin-Based ADCs

| ADC | Dose and Schedule | Mean ADC Clearance | Mean MMAE Clearance | ADC Half-life | MMAE Half-life |

| Brentuximab vedotin | 1.8 mg/kg every 3 weeks | 1.5 L/day | 66.5 L/day | ~4 days | ~6 days |

| Enfortumab vedotin | 1.25 mg/kg on Days 1, 8, 15 of a 28-day cycle | 0.11 L/h | 2.11 L/h | 3.6 days | 2.6 days |

| Polatuzumab vedotin | 1.8 mg/kg every 3 weeks | 0.9 L/day | 8.9 L/day | ~8 days | ~12 days |

Preclinical Toxicology: Maximum Tolerated Dose (MTD)

The MTD is the highest dose of a drug that does not cause unacceptable toxicity. It is a critical parameter determined in preclinical studies.

| ADC | Payload | Species | MTD |

| Brentuximab vedotin | MMAE | Rat | >30 mg/kg[10] |

| Brentuximab vedotin | MMAE | Rat | 18 mg/kg (for a specific homogenous formulation)[11] |

| Auristatin F, M, and W-based ADCs (CD70) | Auristatin F, M, W | Mouse | 100 mg/kg[3] |

Note: MTD values are highly dependent on the specific ADC construct, animal model, and dosing schedule.

Key Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

References

- 1. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 2. books.rsc.org [books.rsc.org]

- 3. Antibody-Drug Conjugates Containing Payloads from Marine Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antibody–Drug Conjugate Payloads; Study of Auristatin Derivatives [jstage.jst.go.jp]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. aacrjournals.org [aacrjournals.org]

- 8. A Two-Step Immunocapture LC/MS/MS Assay for Plasma Stability and Payload Migration Assessment of Cysteine-Maleimide-Based Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The HB22.7–vcMMAE antibody–drug conjugate has efficacy against non-Hodgkin lymphoma mouse xenografts with minimal systemic toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. reference.medscape.com [reference.medscape.com]

- 11. innate-pharma.com [innate-pharma.com]

Navigating the Synthesis and Analysis of MMAE-SMCC Antibody-Drug Conjugates: A Technical Guide

For researchers, scientists, and drug development professionals, the precise engineering of antibody-drug conjugates (ADCs) is paramount to achieving targeted therapeutic efficacy. Monomethyl auristatin E (MMAE) conjugated to a monoclonal antibody via a succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker represents a potent and widely utilized ADC platform. This technical guide provides an in-depth overview of MMAE-SMCC, covering supplier information, purity analysis, detailed experimental protocols, and the underlying mechanism of action.

Reputable Suppliers of this compound for Research

For researchers embarking on ADC development, sourcing high-purity components is a critical first step. Several reputable suppliers provide this compound for research purposes, ensuring a reliable foundation for conjugation experiments.

| Supplier | Website | Notes |

| MedChemExpress | --INVALID-LINK-- | Offers this compound for research use, with product information on solubility and storage.[1] |

| DC Chemicals | --INVALID-LINK-- | Provides this compound as a drug-linker conjugate for ADC development. |

| Cambridge Bioscience | --INVALID-LINK-- | Distributes MedChemExpress products, including this compound, for research applications. |

| APExBIO | --INVALID-LINK-- | Supplies this compound and other ADC-related compounds for scientific research. |

| GlpBio | --INVALID-LINK-- | Offers this compound with information on chemical properties and storage conditions. |

| CellMosaic | --INVALID-LINK-- | Provides ADC conjugation kits and services, including those involving MMAE.[2] |

Purity Analysis of this compound and Resulting ADCs

Ensuring the purity of both the this compound linker-payload and the final ADC is crucial for reproducible and reliable experimental results. The primary analytical techniques employed are Hydrophobic Interaction Chromatography (HIC) and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). These methods are essential for determining the drug-to-antibody ratio (DAR), identifying the presence of unconjugated antibody or free drug, and assessing the overall homogeneity of the conjugate.

Key Purity Parameters and Analytical Methods

| Parameter | Analytical Method | Purpose |

| Purity of this compound | RP-HPLC | To confirm the chemical purity of the drug-linker before conjugation. |

| Drug-to-Antibody Ratio (DAR) | HIC, RP-HPLC | To determine the average number of drug molecules conjugated to each antibody. |

| Unconjugated Antibody | HIC, RP-HPLC | To quantify the amount of antibody that has not been successfully conjugated. |

| Free Drug-Linker | RP-HPLC | To detect and quantify any residual, unconjugated this compound. |

| Aggregation | Size-Exclusion Chromatography (SEC) | To assess the presence of high-molecular-weight aggregates in the final ADC product. |

Detailed Experimental Protocols

The following sections provide generalized, step-by-step protocols for the analysis and synthesis of this compound ADCs. These should be considered as a starting point and may require optimization based on the specific antibody and experimental conditions.

Protocol 1: Purity Analysis by Hydrophobic Interaction Chromatography (HIC)

HIC is a non-denaturing chromatographic technique that separates molecules based on their hydrophobicity. It is particularly well-suited for determining the DAR of ADCs.

Materials:

-

HIC column (e.g., TSKgel Butyl-NPR)

-

Mobile Phase A: 50 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0

-

Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0

-

HPLC system with UV detector

Procedure:

-

Column Equilibration: Equilibrate the HIC column with 100% Mobile Phase A until a stable baseline is achieved.

-

Sample Preparation: Dilute the ADC sample to a concentration of 1 mg/mL in Mobile Phase A.

-

Injection: Inject 10-50 µg of the prepared sample onto the column.

-

Gradient Elution: Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30-60 minutes.

-

Detection: Monitor the elution profile at 280 nm. Different DAR species will elute at different retention times, with higher DAR species being more hydrophobic and thus eluting later.

-

Data Analysis: Integrate the peak areas for each DAR species to calculate the average DAR and the distribution of drug loading.

Protocol 2: Purity Analysis by Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is a denaturing technique that can be used to assess the purity of the this compound drug-linker and to analyze the light and heavy chains of the ADC after reduction.

Materials:

-

RP-HPLC column (e.g., C4 or C18)

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

-

Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

-

Reducing Agent (e.g., Dithiothreitol - DTT)

-

HPLC system with UV detector

Procedure for this compound Purity:

-

Sample Preparation: Dissolve this compound in an appropriate solvent (e.g., DMSO) and dilute with Mobile Phase A.

-

Injection and Elution: Inject the sample and run a gradient from low to high concentration of Mobile Phase B.

-

Detection: Monitor at a wavelength appropriate for MMAE (e.g., 248 nm).

-

Analysis: Assess the chromatogram for the presence of impurities.

Procedure for Reduced ADC Analysis:

-

Antibody Reduction: Incubate the ADC (1-5 mg/mL) with 10-20 mM DTT at 37°C for 30 minutes to reduce the interchain disulfide bonds.

-

Injection and Elution: Inject the reduced sample and apply a gradient to separate the light and heavy chains.

-

Detection: Monitor at 280 nm.

-

Analysis: The chromatograms will show peaks corresponding to the unconjugated light chain and the drug-conjugated heavy chain, allowing for an estimation of conjugation efficiency.

Protocol 3: Antibody-Drug Conjugation with this compound

This protocol outlines the general steps for conjugating this compound to an antibody via cysteine residues.

Materials:

-

Monoclonal antibody in a suitable buffer (e.g., PBS)

-

Reducing agent (e.g., Tris(2-carboxyethyl)phosphine - TCEP)

-

This compound dissolved in a compatible organic solvent (e.g., DMSO)

-

Quenching reagent (e.g., N-acetylcysteine)

-

Purification system (e.g., Size-Exclusion Chromatography or Tangential Flow Filtration)

Procedure:

-

Antibody Reduction: Incubate the antibody (typically 5-10 mg/mL) with a 5-10 molar excess of TCEP at room temperature for 1-2 hours to reduce the interchain disulfide bonds and expose the reactive thiol groups.

-

Drug-Linker Conjugation: Add a 5-10 molar excess of this compound (dissolved in DMSO) to the reduced antibody solution. The final concentration of the organic solvent should typically be kept below 10% (v/v). Incubate the reaction at room temperature for 1-2 hours.

-

Quenching: Add a 5-10 molar excess of a quenching reagent, such as N-acetylcysteine, to react with any excess this compound and cap any unreacted thiol groups on the antibody. Incubate for 20-30 minutes.

-

Purification: Purify the resulting ADC from unconjugated drug-linker and other reaction components using a suitable method such as SEC or TFF. The buffer should be exchanged to a formulation buffer suitable for storage.

-

Characterization: Analyze the purified ADC for DAR, purity, and aggregation using HIC, RP-HPLC, and SEC as described above.

Mechanism of Action and Signaling Pathway

The cytotoxic effect of MMAE-based ADCs is initiated by the binding of the antibody to its target antigen on the surface of a cancer cell.[3] This is followed by internalization of the ADC-antigen complex.

Caption: Mechanism of action of an this compound ADC leading to apoptosis and immunogenic cell death.

Once inside the cell, the ADC is trafficked to the lysosome where the linker is cleaved by proteases, releasing free MMAE into the cytoplasm. MMAE then exerts its potent cytotoxic effect by binding to tubulin, a key component of microtubules.[4] This binding inhibits tubulin polymerization, leading to the disruption of the microtubule network.[4][5]

The collapse of the microtubule network has two major consequences. Firstly, it leads to cell cycle arrest at the G2/M phase, as functional microtubules are essential for the formation of the mitotic spindle.[6] Prolonged cell cycle arrest ultimately triggers the intrinsic apoptotic pathway. Secondly, the disruption of the microtubule network can induce endoplasmic reticulum (ER) stress.[5] This stress response can contribute to the induction of immunogenic cell death (ICD), characterized by the surface exposure of calreticulin and the release of ATP, which can prime an anti-tumor immune response.[5]

Experimental Workflow for ADC Synthesis and Characterization

The overall process of generating and validating an this compound ADC involves a series of well-defined steps, from initial antibody preparation to final characterization.

Caption: A typical workflow for the synthesis and characterization of an this compound ADC.

This guide provides a foundational understanding for researchers working with this compound ADCs. By carefully selecting suppliers, rigorously analyzing purity, and following well-defined protocols, scientists can confidently advance their ADC research and development programs.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. cellmosaic.com [cellmosaic.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Microtubule and tubulin binding and regulation of microtubule dynamics by the antibody drug conjugate (ADC) payload, monomethyl auristatin E (MMAE): Mechanistic insights into MMAE ADC peripheral neuropathy | NRI-MCDB Microscopy Facility | UC Santa Barbara [microscopy.nri.ucsb.edu]

- 5. Brentuximab Vedotin–Driven Microtubule Disruption Results in Endoplasmic Reticulum Stress Leading to Immunogenic Cell Death and Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Introduction to Antibody-Drug Conjugates (ADCs)

An In-depth Technical Guide on the Core Principles of MMAE-SMCC in Bioconjugation

Antibody-Drug Conjugates (ADCs) represent a strategic and potent class of biopharmaceutical drugs designed for the targeted therapy of cancer.[] These complex molecules are engineered to deliver highly cytotoxic agents directly to cancer cells, thereby minimizing systemic exposure and associated toxicity to healthy tissues.[][2] An ADC is composed of three primary components: a monoclonal antibody (mAb) that selectively binds to a specific tumor-associated antigen, a highly potent cytotoxic payload, and a chemical linker that covalently attaches the payload to the antibody.[][3] The success of an ADC is contingent upon the careful selection and optimization of each of these components to achieve a therapeutic agent with a favorable efficacy and safety profile.[]

The Cytotoxic Payload: Monomethyl Auristatin E (MMAE)

Monomethyl Auristatin E (MMAE) is a synthetic and exceptionally potent antineoplastic agent derived from dolastatin 10, a natural peptide isolated from the sea hare Dolabella auricularia.[3][4][5] Due to its extreme toxicity, MMAE is not suitable for use as a standalone chemotherapeutic drug.[4][6] Instead, it is widely employed as a cytotoxic payload in ADCs.[7]

Mechanism of Action: MMAE functions as a powerful antimitotic agent by inhibiting cell division.[3][4] Its cytotoxic effect is exerted by disrupting microtubule dynamics, a critical process for the formation of the mitotic spindle during cell division.[8][9] MMAE binds to tubulin, the protein subunit of microtubules, preventing its polymerization.[4][8] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase, which ultimately induces programmed cell death, or apoptosis.[6][10][11] The potency of MMAE is remarkably high, with studies showing it to be significantly more effective than traditional chemotherapeutic agents like doxorubicin.[9]

The Linker: Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC)

The linker is a critical element in an ADC, connecting the antibody to the cytotoxic payload and influencing the ADC's stability, pharmacokinetics, and mechanism of drug release.[] SMCC is a heterobifunctional crosslinker frequently used in the development of ADCs.[][13] It contains two distinct reactive groups: an N-hydroxysuccinimide (NHS) ester and a maleimide group.[]

-

NHS Ester: This group reacts efficiently with primary amine groups, such as those on the side chains of lysine residues on the surface of the antibody, to form a stable amide bond.[13][14]

-

Maleimide Group: This group specifically reacts with sulfhydryl (thiol) groups, typically from cysteine residues, to form a stable thioether bond.[][13]

The SMCC linker is classified as a non-cleavable linker .[15] This means it is designed to be stable in the bloodstream, preventing the premature release of the cytotoxic payload before the ADC reaches its target cell.[15] The drug is released only after the antibody component of the ADC is degraded within the lysosome of the target cancer cell.[4] This stability is crucial for minimizing off-target toxicity and improving the therapeutic window of the ADC.[15]

This compound Bioconjugation: A Technical Overview

The conjugation of MMAE to an antibody via an SMCC-based linker is a multi-step process that requires precise control over reaction conditions to ensure a consistent and high-quality product. The most common strategy involves conjugating a maleimide-activated MMAE derivative to thiol groups on the antibody, which are generated by the selective reduction of interchain disulfide bonds.

Logical Workflow of ADC Synthesis

The following diagram outlines the general workflow for the synthesis, purification, and characterization of an MMAE-based ADC.

Caption: General workflow for ADC synthesis and characterization.

Chemical Conjugation Principle

The diagram below illustrates the chemical principle of conjugating a maleimide-activated drug-linker to the thiol groups of a reduced antibody.

Caption: Chemical principle of cysteine-based MMAE conjugation.

ADC Mechanism of Action: From Systemic Circulation to Cell Death

The therapeutic effect of an this compound ADC is a multi-stage process that begins with systemic administration and culminates in the targeted destruction of cancer cells.

-

Circulation and Targeting: The ADC circulates in the bloodstream. The stability of the non-cleavable SMCC linker is critical during this phase to prevent premature drug release.[15]

-

Binding: The monoclonal antibody component of the ADC recognizes and binds to its specific target antigen on the surface of a cancer cell.[5]

-

Internalization: Upon binding, the cancer cell internalizes the entire ADC-antigen complex, typically through endocytosis.[5]

-

Lysosomal Trafficking and Degradation: The internalized complex is trafficked to lysosomes, which are cellular organelles containing various degradative enzymes.[4]

-

Payload Release: Inside the lysosome, the antibody is degraded by proteases. Because the SMCC linker is non-cleavable, MMAE is released still attached to the linker and the lysine residue it was conjugated to.[4][15]

-

Cytosolic Action: The MMAE-linker-lysine complex enters the cytoplasm.

-

Tubulin Inhibition: MMAE binds to tubulin, disrupting the formation and function of the mitotic spindle.[8][9]

-

Cell Cycle Arrest & Apoptosis: The disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequently triggers the apoptotic cascade, resulting in cell death.[6][16]

MMAE-Induced Apoptotic Signaling Pathway

The following diagram illustrates the intracellular signaling cascade initiated by MMAE.

Caption: Signaling pathway of MMAE-induced apoptosis.

Quantitative Data Summary

The characterization of an ADC involves several quantitative assessments. The following tables summarize typical data for MMAE-based ADCs.

Table 1: Pharmacokinetic Parameters of vc-MMAE ADCs in Humans (2.4 mg/kg Dose)

| Parameter | ADC1 (Pinatuzumab) | ADC2 (Polatuzumab) | ADC3 (DEDN6526A) | ADC4 (DMOT4039A) | ADC5 (DMUC5754A) | ADC6 (DSTP3086S) | ADC7 (DNIB0600A) | ADC8 (DCDS4501A) |

| acMMAE Cmax (µg/mL) | 7.9 | 8.8 | 8.7 | 8.8 | 8.9 | 8.8 | 8.4 | 8.7 |

| Total Antibody Cmax (µg/mL) | 62.4 | 72.3 | 70.0 | 71.9 | 72.3 | 72.0 | 69.1 | 70.8 |

| Unconjugated MMAE Cmax (ng/mL) | 5.37 | 7.01 | 5.86 | 5.06 | 3.15 | 4.88 | 5.37 | 4.24 |

| acMMAE AUC (day·µg/mL) | 32.7 | 40.8 | 39.4 | 39.1 | 43.1 | 42.1 | 37.1 | 41.5 |

| Total Antibody AUC (day·µg/mL) | 487 | 682 | 647 | 626 | 733 | 705 | 610 | 692 |

| Unconjugated MMAE AUC (day·ng/mL) | 23.3 | 31.8 | 26.6 | 21.0 | 14.5 | 21.6 | 23.3 | 19.4 |

| Data sourced from a comparative analysis of eight different vc-MMAE ADCs in Phase 1 studies. "acMMAE" refers to antibody-conjugated MMAE.[17] |

Table 2: Drug-to-Antibody Ratio (DAR) and In Vitro Data

| Parameter | Value/Range | Reference |

| Average DAR (Cysteine Conjugation) | 2 to 4 | [18] |

| Average DAR (Trastuzumab-vc-MMAE) | ~3.5 - 4.5 | [19][20] |

| MMAE IC50 (Prostate Cancer Cells) | ~2 nM | [9] |

| MMAE-Phosphate IC50 (Prostate Cancer Cells) | ~48 nM | [9] |

| MMAE IC50 (General) | 10⁻¹¹ – 10⁻⁹ M | [21] |

| IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. |

Experimental Protocols

Protocol 1: General Procedure for Cysteine-Based Antibody Conjugation

This protocol outlines a general method for conjugating a maleimide-activated drug-linker to an antibody via reduced interchain cysteines.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4).

-

Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP).

-

Maleimide-activated drug-linker (e.g., mc-vc-PABC-MMAE) dissolved in an organic solvent like DMSO.

-

Quenching reagent: N-acetylcysteine.

-

Purification system: Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF).

-

Reaction buffers: Phosphate buffer with EDTA.

Procedure:

-

Antibody Preparation:

-

Prepare the antibody solution at a concentration of 5-10 mg/mL in a phosphate buffer containing EDTA.

-

-

Reduction of Disulfides:

-

Add a calculated molar excess of TCEP (e.g., 2.5 equivalents per mAb) to the antibody solution.

-

Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds, creating free thiol groups.

-

-

Conjugation Reaction:

-

Cool the reduced antibody solution to room temperature.

-

Slowly add the maleimide-activated drug-linker solution (e.g., 8-10 molar excess) to the reduced antibody while gently stirring. The final concentration of organic solvent (e.g., DMSO) should typically be kept below 10% v/v.

-

Allow the reaction to proceed at room temperature for 1-2 hours.

-

-

Quenching:

-

Add a molar excess of N-acetylcysteine to quench any unreacted maleimide groups on the drug-linker. Incubate for 20-30 minutes.

-

-

Purification:

-

Purify the resulting ADC from unconjugated drug-linker, quenching reagent, and other impurities.

-

This is typically achieved using SEC or TFF, exchanging the reaction buffer with a formulation buffer suitable for storage (e.g., histidine-sucrose buffer, pH 6.0).

-

-

Characterization:

-

Analyze the purified ADC for DAR, purity, aggregation, and potency as described in subsequent protocols.

-

Protocol 2: Determination of Drug-to-Antibody Ratio (DAR)

Hydrophobic Interaction Chromatography (HIC) is a common method for determining the distribution of drug-loaded species and the average DAR.

Materials:

-

Purified ADC sample.

-

HIC column (e.g., TSKgel Butyl-NPR).

-

HPLC system with a UV detector.

-

Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in sodium phosphate buffer).

-

Mobile Phase B: Low salt buffer (e.g., sodium phosphate buffer).

Procedure:

-

Sample Preparation: Dilute the ADC sample to approximately 1 mg/mL in Mobile Phase A.

-

Chromatography:

-

Equilibrate the HIC column with Mobile Phase A.

-

Inject the ADC sample.

-

Run a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a defined period (e.g., 30 minutes).

-

-

Data Analysis:

-

Monitor the elution profile at 280 nm (for protein) and a wavelength specific to the drug (if possible).

-

Peaks will elute based on hydrophobicity. Since MMAE is hydrophobic, species with higher DARs will be retained longer on the column.

-

Integrate the area of each peak, which corresponds to different DAR species (DAR0, DAR2, DAR4, etc.).

-

Calculate the average DAR using the following formula: Average DAR = Σ (Peak Area of DARn * n) / Σ (Total Peak Area) where 'n' is the number of drugs for that species (0, 2, 4, 6, 8).[19][22]

-

Protocol 3: In Vitro Cell Cytotoxicity Assay

This protocol determines the potency (IC50) of the ADC on target and non-target cell lines.

Materials:

-

Target (antigen-positive) and non-target (antigen-negative) cancer cell lines.

-

Cell culture medium and supplements.

-

96-well cell culture plates.

-

ADC and unconjugated antibody controls.

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT).

-

Plate reader (luminometer or spectrophotometer).

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of the ADC, unconjugated antibody, and free drug in cell culture medium.

-

Remove the old medium from the cells and add the diluted compounds. Include untreated cells as a control.

-

-

Incubation:

-

Incubate the plates for 72-120 hours in a humidified incubator at 37°C with 5% CO2.

-

-

Viability Measurement:

-

After incubation, add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow the signal to develop.

-

-

Data Acquisition:

-

Read the plate using a luminometer (for ATP-based assays) or a spectrophotometer (for MTT assays).

-

-

Data Analysis:

-

Normalize the data to the untreated control wells (representing 100% viability).

-

Plot the percentage of cell viability against the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value, which is the concentration that causes 50% inhibition of cell growth.[23]

-

References

- 2. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]

- 4. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]

- 5. Structural Basis of Microtubule Destabilization by Potent Auristatin Anti-Mitotics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Monomethyl Auristatin E Phosphate Inhibits Human Prostate Cancer Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Microtubule and tubulin binding and regulation of microtubule dynamics by the antibody drug conjugate (ADC) payload, monomethyl auristatin E (MMAE): Mechanistic insights into MMAE ADC peripheral neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 13. SMCC Linker | CAS:64987-85-5 | AxisPharm [axispharm.com]

- 14. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. SMCC - Creative Biolabs [creative-biolabs.com]

- 16. researchgate.net [researchgate.net]

- 17. Clinical pharmacology of vc-MMAE antibody–drug conjugates in cancer patients: learning from eight first-in-human Phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Enzyme-linked immunosorbent assays for quantification of MMAE-conjugated ADCs and total antibodies in cynomolgus monkey sera - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Measurement and Mathematical Characterization of Cell-Level Pharmacokinetics of Antibody-Drug Conjugates: A Case Study with Trastuzumab-vc-MMAE - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Semi-mechanistic Multiple-Analyte Pharmacokinetic Model for an Antibody-Drug-Conjugate in Cynomolgus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Evaluation of Quantitative Relationship Between Target Expression and Antibody-Drug Conjugate Exposure Inside Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Determining the Drug-to-Antibody Ratio (DAR) of MMAE-SMCC Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) are a rapidly growing class of biotherapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic small molecule. The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) of an ADC, as it significantly impacts both its efficacy and safety profile. An optimal DAR ensures that a sufficient amount of the cytotoxic payload is delivered to the target cancer cells, while a DAR that is too high can lead to instability, aggregation, and off-target toxicities. For ADCs utilizing the popular combination of monomethyl auristatin E (MMAE) linked via a succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker, accurate and reproducible DAR determination is paramount.

This document provides detailed application notes and protocols for the three most common methods for calculating the DAR of MMAE-SMCC ADCs: UV-Vis Spectroscopy, Hydrophobic Interaction Chromatography (HIC), and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Mechanism of Action of this compound ADCs

MMAE is a potent antimitotic agent that inhibits cell division by blocking the polymerization of tubulin.[1][2] The SMCC linker provides a stable covalent bond between the antibody and MMAE.[1] The mechanism of action for a typical this compound ADC is a multi-step process that begins with the ADC binding to a specific antigen on the surface of a cancer cell.

Experimental Workflow for DAR Determination

The selection of a method for DAR determination depends on several factors, including the specific characteristics of the ADC, the desired level of detail (average DAR vs. distribution of drug-loaded species), and the available instrumentation. The following diagram illustrates a general workflow for DAR analysis.

Method 1: UV-Vis Spectroscopy for Average DAR Calculation

UV-Vis spectroscopy is a rapid and straightforward method for determining the average DAR of an ADC population. This technique relies on the distinct absorbance maxima of the antibody and the conjugated drug.[3][4] For this compound ADCs, the antibody typically exhibits maximum absorbance at 280 nm, while MMAE has a characteristic absorbance peak around 248 nm.[5][6]

Principle: By measuring the absorbance of the ADC solution at both 280 nm and 248 nm, and knowing the molar extinction coefficients of the antibody and MMAE at these wavelengths, the concentrations of the antibody and the drug can be determined using the Beer-Lambert law. The average DAR is then calculated as the molar ratio of the drug to the antibody.

Quantitative Data for UV-Vis Spectroscopy

| Analyte | Wavelength (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) |

| IgG Antibody | 280 | ~210,000[7][8] |

| 248 | ~77,500[6] | |

| MMAE | 280 | ~1,500[5][6] |

| 248 | ~15,900[5][6] |

Experimental Protocol for UV-Vis Spectroscopy

Materials:

-

Purified this compound ADC sample

-

Conjugation buffer (e.g., PBS)

-

UV-transparent cuvettes (e.g., quartz)

-

UV-Vis spectrophotometer

Procedure:

-

Sample Preparation:

-

Ensure the ADC sample is free of unconjugated drug and other impurities by using a suitable purification method (e.g., size exclusion chromatography).

-

Dilute the ADC sample with the conjugation buffer to a concentration that results in an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).

-

-

Spectrophotometer Setup:

-

Set the spectrophotometer to measure absorbance at 280 nm and 248 nm.

-

Use the conjugation buffer to blank the spectrophotometer.

-

-

Measurement:

-

Measure the absorbance of the diluted ADC sample at 280 nm (A₂₈₀) and 248 nm (A₂₄₈).

-

-

Calculation:

-

The concentrations of the antibody (C_Ab) and the drug (C_Drug) can be calculated using the following simultaneous equations derived from the Beer-Lambert law:

-

A₂₈₀ = (ε_Ab,₂₈₀ * C_Ab) + (ε_Drug,₂₈₀ * C_Drug)

-

A₂₄₈ = (ε_Ab,₂₄₈ * C_Ab) + (ε_Drug,₂₄₈ * C_Drug)

-

-

Rearranging these equations allows for the determination of C_Ab and C_Drug.

-

The average DAR is then calculated as:

-

DAR = C_Drug / C_Ab

-

-

Method 2: Hydrophobic Interaction Chromatography (HIC) for DAR Distribution

HIC is a powerful technique that separates ADC species based on their hydrophobicity.[9] The conjugation of the relatively hydrophobic this compound to the antibody increases its overall hydrophobicity. Therefore, ADC species with a higher number of conjugated drugs will be more hydrophobic and will elute later from the HIC column.[3]

Principle: HIC separates molecules based on their hydrophobic character. A high salt concentration in the mobile phase promotes the binding of the ADC to the hydrophobic stationary phase. A decreasing salt gradient then elutes the ADC species, with the least hydrophobic (unconjugated antibody) eluting first, followed by species with increasing DAR. The weighted average DAR is calculated from the relative peak areas of the different drug-loaded species.

Experimental Protocol for HIC

Materials:

-

Purified this compound ADC sample

-

HIC column (e.g., TSKgel Butyl-NPR)[10]

-

HPLC system with a UV detector

-

Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0[11]

-

Mobile Phase B: 75% 50 mM Sodium Phosphate, pH 7.0, 25% Isopropanol[11]

Procedure:

-

Sample Preparation:

-

Dilute the purified ADC sample in Mobile Phase A to a suitable concentration (e.g., 1 mg/mL).

-

-

HPLC Method:

-

Column: TSKgel Butyl-NPR (or equivalent)

-

Flow Rate: 0.8 mL/min[11]

-

Detection: 280 nm

-

Column Temperature: 25 °C

-

Gradient:

-

0-2 min: 0% B

-

2-20 min: 0-100% B (linear gradient)

-

20-25 min: 100% B

-

25-30 min: 0% B (re-equilibration)

-

-

-

Data Analysis:

-

Integrate the peak areas for each of the resolved species (DAR0, DAR2, DAR4, DAR6, DAR8 for cysteine-linked ADCs).